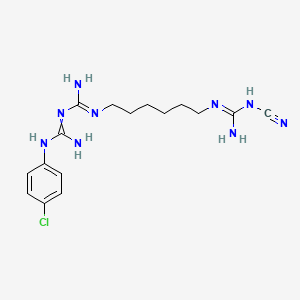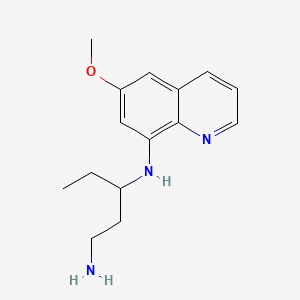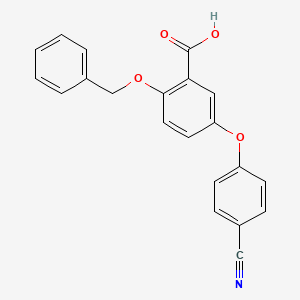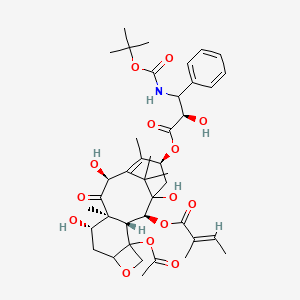
4-(cyclopropylamino)-2-(1H-indol-6-ylamino)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylamino)-2-(1H-indol-6-ylamino)pyrimidine-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropylamino group, an indolylamino group, and a pyrimidinylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(cyclopropylamino)-2-(1H-indol-6-ylamino)pyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and indole derivatives. These intermediates are then coupled using appropriate reaction conditions, such as heating under reflux in the presence of a base or acid catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(cyclopropylamino)-2-(1H-indol-6-ylamino)pyrimidine-5-carboxamide can be employed as a probe to study enzyme activities and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine: In the medical field, this compound has shown potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 4-(cyclopropylamino)-2-(1H-indol-6-ylamino)pyrimidine-5-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Aminomethyl)pyrimidine-5-carboxamide
2-(Indol-6-ylamino)pyrimidine-5-carboxamide
4-(Cyclopropylamino)pyrimidine-5-carboxamide
Uniqueness: 4-(Cyclopropylamino)-2-(1H-indol-6-ylamino)pyrimidine-5-carboxamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer numerous opportunities for innovation and advancement in research and industry.
Properties
Molecular Formula |
C16H16N6O |
|---|---|
Molecular Weight |
308.34 g/mol |
IUPAC Name |
4-(cyclopropylamino)-2-(1H-indol-6-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H16N6O/c17-14(23)12-8-19-16(22-15(12)20-10-3-4-10)21-11-2-1-9-5-6-18-13(9)7-11/h1-2,5-8,10,18H,3-4H2,(H2,17,23)(H2,19,20,21,22) |
InChI Key |
UELXDLIIGONZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


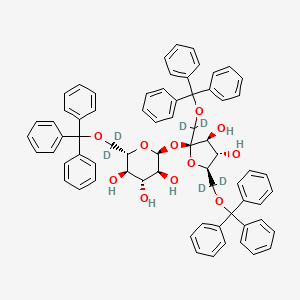

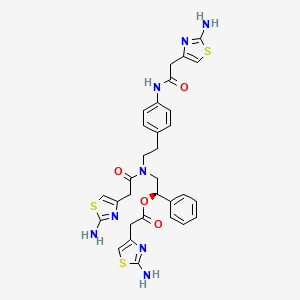
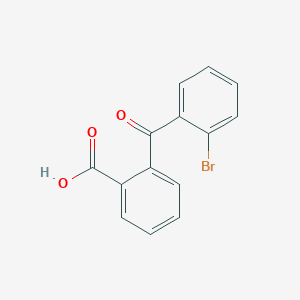
![2,5-Dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15354106.png)
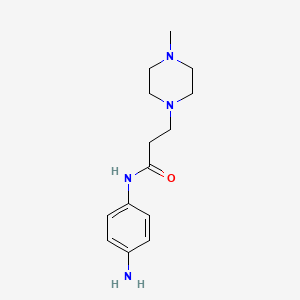
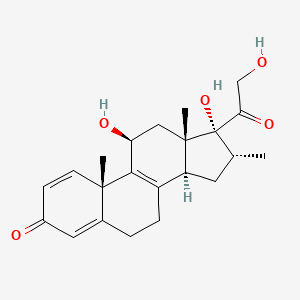
![4-[(3-Hydroxy-3-methylbutyl)sulfonyl]benzenesulfonamide](/img/structure/B15354117.png)
